molecular formula C11H15BrClNO B13769432 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride CAS No. 63978-99-4

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B13769432
CAS No.: 63978-99-4
M. Wt: 292.60 g/mol
InChI Key: BBAWYPKBUHFEGW-UHFFFAOYSA-N
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Description

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, bromine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. One common method includes the bromination of 1-naphthylamine followed by methoxylation and subsequent reduction to form the tetrahydro derivative. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A simpler analog without the bromine and methoxy groups.

    8-Bromo-1-naphthylamine: Lacks the methoxy and tetrahydro modifications.

    5-Methoxy-1-naphthylamine: Does not include the bromine and tetrahydro groups.

Uniqueness

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of bromine and methoxy groups, along with the tetrahydro structure, distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

CAS No.

63978-99-4

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

(8-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride

InChI

InChI=1S/C11H14BrNO.ClH/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13;/h5-6,9H,2-4,13H2,1H3;1H

InChI Key

BBAWYPKBUHFEGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(C2=C(C=C1)Br)[NH3+].[Cl-]

Origin of Product

United States

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